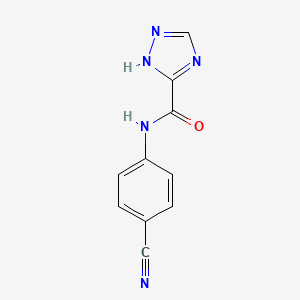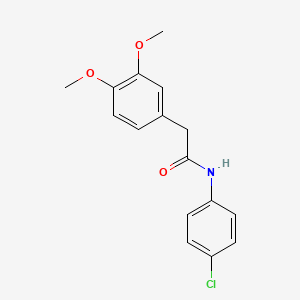
N-(4-cyanophenyl)-1H-1,2,4-triazole-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-cyanophenyl)-1H-1,2,4-triazole-3-carboxamide, also known as CTZ, is a synthetic compound that has gained considerable attention among researchers in recent years. The compound has been found to exhibit potent biological activity, making it a promising candidate for drug development.
Mecanismo De Acción
The mechanism of action of N-(4-cyanophenyl)-1H-1,2,4-triazole-3-carboxamide is not fully understood. However, studies have suggested that N-(4-cyanophenyl)-1H-1,2,4-triazole-3-carboxamide exerts its biological activity by inhibiting the activity of certain enzymes and proteins. For example, N-(4-cyanophenyl)-1H-1,2,4-triazole-3-carboxamide has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. N-(4-cyanophenyl)-1H-1,2,4-triazole-3-carboxamide has also been found to inhibit the activity of certain kinases, which are involved in cell signaling pathways.
Biochemical and Physiological Effects:
N-(4-cyanophenyl)-1H-1,2,4-triazole-3-carboxamide has been found to exhibit a wide range of biochemical and physiological effects. For example, N-(4-cyanophenyl)-1H-1,2,4-triazole-3-carboxamide has been shown to induce apoptosis, or programmed cell death, in cancer cells. N-(4-cyanophenyl)-1H-1,2,4-triazole-3-carboxamide has also been found to inhibit the production of pro-inflammatory cytokines, which are involved in the immune response. Furthermore, N-(4-cyanophenyl)-1H-1,2,4-triazole-3-carboxamide has been shown to enhance the activity of certain neurotransmitters, which are involved in the regulation of mood and behavior.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(4-cyanophenyl)-1H-1,2,4-triazole-3-carboxamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized with high purity and yield. N-(4-cyanophenyl)-1H-1,2,4-triazole-3-carboxamide is also stable under a wide range of experimental conditions, making it easy to handle and store. However, there are also some limitations to using N-(4-cyanophenyl)-1H-1,2,4-triazole-3-carboxamide in lab experiments. For example, N-(4-cyanophenyl)-1H-1,2,4-triazole-3-carboxamide is a relatively new compound, and its biological activity and mechanism of action are not fully understood. Furthermore, N-(4-cyanophenyl)-1H-1,2,4-triazole-3-carboxamide has not been extensively tested for its safety and toxicity, which could limit its use in clinical settings.
Direcciones Futuras
There are several future directions for research on N-(4-cyanophenyl)-1H-1,2,4-triazole-3-carboxamide. One potential direction is to further investigate its mechanism of action and biological activity. This could lead to the development of more potent and selective N-(4-cyanophenyl)-1H-1,2,4-triazole-3-carboxamide analogs for use in drug development. Another future direction is to investigate the safety and toxicity of N-(4-cyanophenyl)-1H-1,2,4-triazole-3-carboxamide, which could pave the way for its use in clinical settings. Additionally, N-(4-cyanophenyl)-1H-1,2,4-triazole-3-carboxamide could be further studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
Métodos De Síntesis
The synthesis of N-(4-cyanophenyl)-1H-1,2,4-triazole-3-carboxamide involves the reaction of 4-cyanobenzylamine with ethyl 2-amino-2-(4-cyanophenyl)acetate in the presence of acetic anhydride. The resulting product is then treated with hydrazine hydrate to obtain N-(4-cyanophenyl)-1H-1,2,4-triazole-3-carboxamide. This method has been reported to yield N-(4-cyanophenyl)-1H-1,2,4-triazole-3-carboxamide with high purity and yield.
Aplicaciones Científicas De Investigación
N-(4-cyanophenyl)-1H-1,2,4-triazole-3-carboxamide has been extensively studied for its potential use in the treatment of various diseases. It has been found to exhibit potent anti-cancer activity by inhibiting the growth of cancer cells. N-(4-cyanophenyl)-1H-1,2,4-triazole-3-carboxamide has also been shown to possess anti-inflammatory and anti-microbial properties, making it a potential candidate for the treatment of infectious diseases. Furthermore, N-(4-cyanophenyl)-1H-1,2,4-triazole-3-carboxamide has been found to exhibit neuroprotective effects, making it a promising candidate for the treatment of neurodegenerative diseases.
Propiedades
IUPAC Name |
N-(4-cyanophenyl)-1H-1,2,4-triazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7N5O/c11-5-7-1-3-8(4-2-7)14-10(16)9-12-6-13-15-9/h1-4,6H,(H,14,16)(H,12,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGUAOFTXRXRPIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)NC(=O)C2=NC=NN2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-cyanophenyl)-1H-1,2,4-triazole-5-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-{[(4-phenyltetrahydro-2H-pyran-4-yl)carbonyl]amino}benzoic acid](/img/structure/B5732956.png)
![N'-benzylidene-2-[(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)amino]propanohydrazide](/img/structure/B5732959.png)

![ethyl 2-{[(4-bromo-1-ethyl-1H-pyrazol-3-yl)carbonyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B5732973.png)

![dimethyl 5-{[(4-methoxyphenyl)sulfonyl]amino}isophthalate](/img/structure/B5732994.png)
![2-(2-fluorophenyl)-6,7-dihydro-4H,5H-cyclopenta[4,5]thieno[2,3-d][1,3]oxazin-4-one](/img/structure/B5733001.png)
![N-[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]acetamide](/img/structure/B5733014.png)
![N-[4-(aminosulfonyl)phenyl]-2-cyano-3-(2,3-dichlorophenyl)acrylamide](/img/structure/B5733018.png)
![3-benzyl-4,7-dimethyl-5-[(3-methyl-2-buten-1-yl)oxy]-2H-chromen-2-one](/img/structure/B5733019.png)

![9,10-dihydrospiro[benzo[h][1,3]thiazolo[2,3-b]quinazoline-6,1'-cyclopentan]-7(5H)-one](/img/structure/B5733046.png)